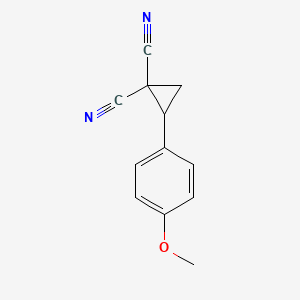
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile is a chemical compound that belongs to the class of cyclopropane derivatives It is characterized by the presence of a cyclopropane ring substituted with a 4-methoxyphenyl group and two cyano groups
Métodos De Preparación
The synthesis of 2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 2-(4-methoxybenzylidene)malononitrile with phenacyl bromide. This reaction typically occurs under basic conditions, such as the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), in a solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to facilitate the formation of the desired cyclopropane derivative .
Análisis De Reacciones Químicas
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano groups to other functional groups, such as amines.
Substitution: The compound can undergo substitution reactions where the methoxy or cyano groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in chemical reactions, the compound’s cyclopropane ring and cyano groups play crucial roles in its reactivity. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to their observed biological effects .
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile can be compared with other similar compounds, such as:
2-(4-Methylphenyl)cyclopropane-1,1-dicarbonitrile: This compound has a methyl group instead of a methoxy group, which can influence its reactivity and applications.
2-Benzoyl-3-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-15-10-4-2-9(3-5-10)11-6-12(11,7-13)8-14/h2-5,11H,6H2,1H3 |
Clave InChI |
LUNBBIRUKNZWOT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC2(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14135645.png)
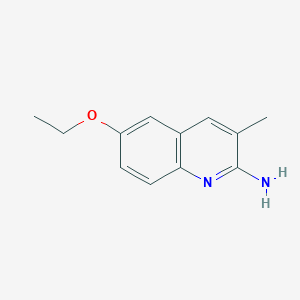
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
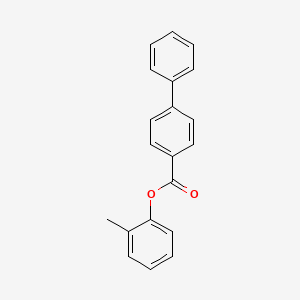
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
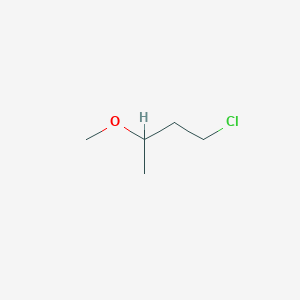
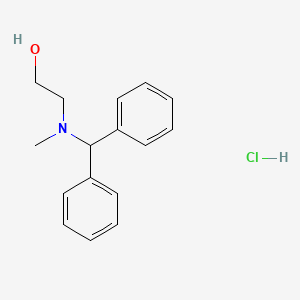
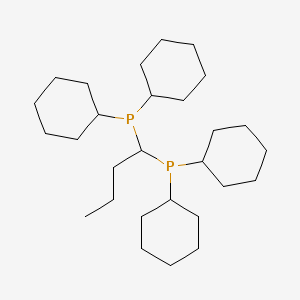
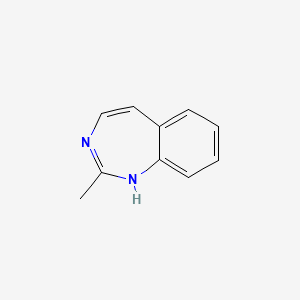
![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
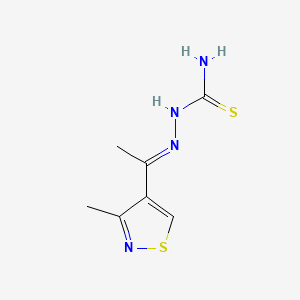
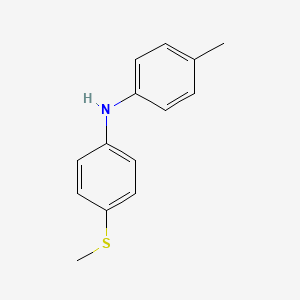
![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
